Mogroside IV-A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

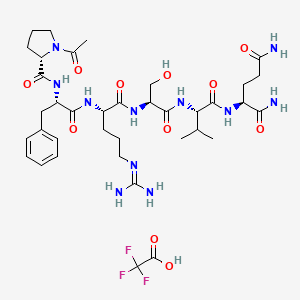

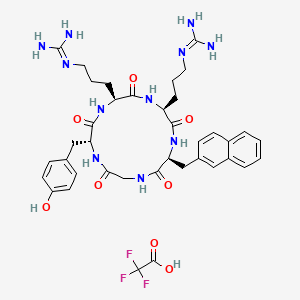

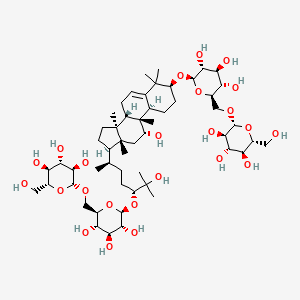

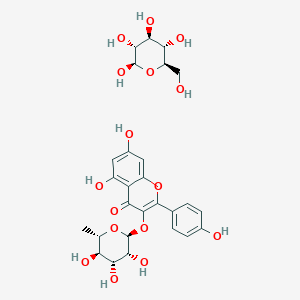

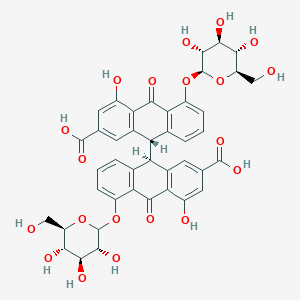

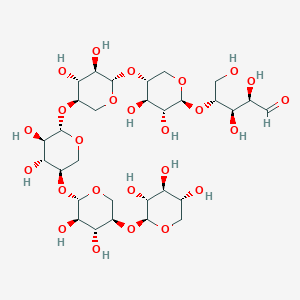

El Mogrosido IV-A es un glucósido triterpenoide aislado del fruto de Siraitia grosvenorii, comúnmente conocido como fruta de monje o Luo Han Guo. Este compuesto es conocido por su intenso dulzor, siendo significativamente más dulce que la sacarosa. El Mogrosido IV-A es un edulcorante no calórico y se ha utilizado en la medicina tradicional china por sus diversos beneficios para la salud, incluidas propiedades antioxidantes, antidiabéticas y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Mogrosido IV-A se puede sintetizar mediante biotransformación enzimática. Un método implica el uso de β-glucosidasa inmovilizada para convertir el mogrosido V en mogrosido IV-A. Las condiciones óptimas para esta reacción incluyen una concentración de glutaraldehído del 1.5%, un tiempo de activación del portador de 1 hora y un tiempo de unión de la enzima de 12 horas. La reacción se lleva a cabo a 60°C y pH 5 .

Métodos de producción industrial

La producción industrial de mogrosido IV-A implica la extracción de Siraitia grosvenorii seguida de una serie de pasos de purificación. El proceso incluye la molienda de la fruta, extracción, filtración, separación por membrana, separación por adsorción y elución con etanol. El extracto se decolora luego con resina y se seca para obtener mogrosido IV-A con un contenido del 15-55% .

Análisis De Reacciones Químicas

Tipos de reacciones

El Mogrosido IV-A se somete a varias reacciones químicas, incluida la glicosilación e hidrólisis. La glicosilación implica la adición de unidades de azúcar a la estructura del mogrosido, mientras que la hidrólisis implica la escisión de los enlaces glucosídicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran mogrosido IV-A incluyen β-glucosidasa para la conversión enzimática y etanol para la extracción y purificación. Las reacciones se llevan a cabo típicamente en condiciones suaves, como a 60°C y pH 5 para las reacciones enzimáticas .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran mogrosido IV-A incluyen varios mogrosidos, como el mogrosido V y el siamenoside I. Estos productos tienen diferentes actividades fisiológicas y niveles de dulzura .

Aplicaciones Científicas De Investigación

El Mogrosido IV-A tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como edulcorante natural en la química alimentaria y como compuesto modelo para estudiar reacciones de glicosilación.

Biología: Se estudia por sus propiedades antioxidantes y su capacidad para modular los niveles de glucosa en sangre.

Medicina: Se investiga por sus posibles efectos antidiabéticos, anticancerígenos y antiinflamatorios.

Industria: Se utiliza en la producción de edulcorantes no calóricos y como ingrediente funcional en varios productos alimenticios y bebidas

Mecanismo De Acción

El Mogrosido IV-A ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que exhibe actividad antioxidante al eliminar los radicales libres y reducir el estrés oxidativo. Además, modula los niveles de glucosa en sangre al mejorar la sensibilidad a la insulina e inhibir la absorción de glucosa. Los efectos anticancerígenos del mogrosido IV-A se atribuyen a su capacidad para inducir la apoptosis e inhibir la proliferación celular .

Comparación Con Compuestos Similares

El Mogrosido IV-A es parte de una familia de mogrosidos, que incluyen mogrosido V, mogrosido VI y siamenoside I. Estos compuestos comparten estructuras similares, pero difieren en el número y tipo de unidades de azúcar unidas a la columna vertebral triterpenoide. El mogrosido IV-A es único en su patrón de glicosilación específico, que contribuye a su dulzura y actividades fisiológicas distintas. Otros compuestos similares incluyen el mogrosido II B, el 11-desoximogrosido III y el 7-oxo-mogrosido II E .

Conclusión

El Mogrosido IV-A es un compuesto valioso con aplicaciones significativas en varios campos, incluida la química, la biología, la medicina y la industria. Sus propiedades únicas y beneficios para la salud lo convierten en un tema importante de investigación científica y producción industrial.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRRPCHOJYNKX-APMSXLJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,5R,6S,8R,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate](/img/structure/B8087287.png)

![(3R,6R)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B8087298.png)

![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8087304.png)

![(Z)-6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8087359.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate](/img/structure/B8087361.png)

![(2S,3R,4S,5S)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B8087370.png)